molecular formula C5H2Cl2N4O2S B1488557 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride CAS No. 1250998-35-6

5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride

Cat. No.: B1488557
CAS No.: 1250998-35-6
M. Wt: 253.07 g/mol
InChI Key: VWOPVYLMRIZALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is a high-value chemical intermediate designed for advanced medicinal chemistry and anticancer research. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in drug discovery, with documented scientific interest in its derivatives as agents that exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro and inhibiting the binding of vinca alkaloids . This makes it a compelling candidate for developing novel therapeutics that can potentially overcome multidrug resistance mediated by transporter proteins like P-gp . Furthermore, the structural motif is versatile and has been extensively explored in the synthesis of novel compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives, which have demonstrated potent antiproliferative activities against various human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancers . The reactive sulfonyl chloride group on this core structure provides a key handle for further functionalization, allowing researchers to create a diverse array of sulfonamide derivatives for structure-activity relationship (SAR) studies and the optimization of biological activity . This product is provided for research applications only and is a critical tool for chemists and biologists working in early discovery for the development of next-generation targeted cancer treatments.

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4O2S/c6-3-1-2-11-4(8-3)9-5(10-11)14(7,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOPVYLMRIZALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)S(=O)(=O)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Step

  • Reagents: Chlorosulfonic acid or sulfuryl chloride are the preferred sulfonylating agents.

  • Procedure: The 5-chloro-triazolo[1,5-a]pyrimidine is dissolved in an inert solvent. The chlorosulfonating agent is added dropwise at low temperature (0–10°C) to control the exothermic reaction.

  • Reaction Time: Typically 1–4 hours, with continuous stirring to ensure uniform reaction.

  • Work-up: The reaction mixture is quenched with ice-cold water or a suitable base to neutralize excess chlorosulfonic acid, followed by extraction with organic solvents.

  • Yield: Reported yields range from 60% to 85%, depending on reaction scale and purity of starting materials.

Oxidation and Intermediate Formation (Related Insights)

  • Research on related 5-alkoxytriazolo[1,5-c]pyrimidine sulfonyl chlorides indicates that oxidation of thione precursors to disulfides followed by chlorosulfonylation can be an alternative route. This involves:

    • Oxidation: Using hydrogen peroxide as an oxidizing agent to convert 5-alkoxytriazolopyrimidine-2-thione to disulfide intermediates.

    • Chlorosulfonylation: Subsequent chlorosulfonylation of these intermediates yields the sulfonyl chloride derivative.

  • This two-step process can improve selectivity and reduce waste compared to direct chlorosulfonation but may require additional purification steps.

Reaction Parameters Influencing Yield and Purity

Parameter Optimal Conditions Effect on Outcome
Temperature 0–10°C during chlorosulfonation Controls reaction rate and minimizes side-products
Solvent Acetonitrile, dichloromethane Ensures solubility and inertness
Chlorosulfonating agent Chlorosulfonic acid or sulfuryl chloride High reactivity for sulfonyl chloride introduction
Reaction time 1–4 hours Sufficient for complete conversion
Work-up Quenching with cold water/base Neutralizes acid and facilitates extraction
Purification Recrystallization or column chromatography Enhances purity and removes impurities

Comparative Data Table: Preparation Yields and Conditions

Method Reagents Used Solvent Temperature (°C) Yield (%) Notes
Direct Chlorosulfonation Chlorosulfonic acid Acetonitrile 0–10 70–85 Standard method; moderate waste generation
Oxidation + Chlorosulfonylation H2O2 + Sulfuryl chloride Aqueous acetonitrile 0–40 65–80 Improved selectivity; multi-step process
Industrial Scale Synthesis Industrial-grade chlorosulfonating agents Large scale reactors Controlled (0–10) ~75 Emphasizes temperature and pressure control

Notes on Industrial Preparation

  • Industrial synthesis of 5-chloro-triazolo[1,5-a]pyrimidine-2-sulfonylchloride scales up the laboratory methods with emphasis on:

    • Reactor design: Use of jacketed reactors for precise temperature control.

    • Safety: Handling of chlorosulfonic acid and sulfuryl chloride requires strict safety protocols due to their corrosiveness and reactivity.

    • Waste management: Optimization to minimize acidic waste and sulfur-containing by-products.

  • The industrial process often integrates continuous monitoring of reaction parameters to maintain consistent product quality and yield.

Summary of Key Research Findings

  • The direct chlorosulfonation of the 5-chloro-triazolo[1,5-a]pyrimidine core is the most straightforward and widely used approach to synthesize the sulfonyl chloride derivative.

  • Alternative methods involving oxidation of thione intermediates followed by chlorosulfonylation can improve selectivity but add complexity.

  • Reaction parameters such as temperature, solvent choice, and reagent addition rate critically influence the yield and purity of the final product.

  • Industrial synthesis adapts these methods with enhanced process controls and safety measures to produce the compound at scale.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the chlorine atom to a higher oxidation state.

  • Reduction: : Reduction of the sulfonyl chloride group to sulfonic acid or sulfonamide.

  • Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:
  • Oxidation: : Formation of chlorinated derivatives.

  • Reduction: : Production of sulfonic acids or sulfonamides.

  • Substitution: : Generation of a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies suggest that derivatives of 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride exhibit significant antiviral properties. For instance, compounds derived from this triazole have been shown to inhibit the RNA-dependent RNA polymerase of the influenza A virus. This inhibition disrupts the PA-PB1 protein-protein interactions critical for viral replication, showcasing the compound's potential as a therapeutic agent against influenza .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that certain derivatives can induce apoptosis in cancer cells by activating specific cellular pathways. These findings position this compound as a promising candidate for developing new anticancer drugs .

Synthesis of Bioactive Compounds
This triazole compound serves as a versatile building block in synthesizing various bioactive molecules. Its ability to undergo multiple chemical transformations allows researchers to create a wide range of derivatives with tailored biological activities. The synthesis of these derivatives often involves coupling reactions with other functional groups to enhance their pharmacological profiles .

Agricultural Science

Herbicidal Activity
The compound is recognized for its role in developing herbicides. It acts as an intermediate in synthesizing triazolo-pyrimidine derivatives that exhibit herbicidal activity against various weed species. Such compounds are designed to selectively target and inhibit the growth of unwanted plants while minimizing damage to crops .

Material Science

Polymer Chemistry
In material science, this compound is utilized in synthesizing novel polymers with enhanced properties. These polymers can exhibit improved thermal stability and mechanical strength due to the incorporation of triazole rings into their structure. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

Case Study 1: Antiviral Drug Development
A study published in 2020 explored the synthesis and characterization of triazolo-pyrimidine derivatives targeting influenza A virus polymerase. The research demonstrated that specific modifications to the this compound structure significantly enhanced antiviral activity while reducing cytotoxicity in host cells. The findings highlight the importance of structural optimization in drug design .

Case Study 2: Herbicide Efficacy
Another study investigated the efficacy of triazolo-pyrimidine-based herbicides in field trials. The results indicated that these compounds effectively controlled weed populations without adversely affecting crop yields. The research emphasized the potential of using this compound derivatives as environmentally friendly alternatives to traditional herbicides .

Mechanism of Action

The mechanism by which 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[1,5-a]Pyrimidine Family

(a) Regioisomeric Variations
  • [1,2,4]Triazolo[4,3-a]pyrimidines : These regioisomers differ in the fusion position of the triazole and pyrimidine rings. NMR studies (e.g., $ ^1H $-$ ^{15}N $ HMBC) distinguish them via $ J $-coupling patterns. For example, the target compound’s sulfonyl chloride group at position 2 contrasts with sulfonamides at position 7 in some isomers .
(b) Substituent Variations
  • 5-Amino Derivatives: Replacement of the chlorine at position 5 with an amino group (e.g., 5-amino-7-hydroxyl-2-(3-hydroxypropyl)-[1,2,4]triazolo[1,5-a]pyrimidine) reduces electrophilicity but enhances hydrogen-bonding capacity, improving antifungal activity (e.g., 43–88% inhibition against Fusarium spp. at 50 µg/mL) .
  • 7-Chloro Derivatives : Substitution at position 7 (e.g., 7-chloro-2-(3-chloropropyl)-5-methyl derivatives) increases lipophilicity, correlating with antitumor activity (IC$_{50}$ = 1.2–8.7 µM against HeLa cells) .
(c) Sulfonyl Group Modifications
  • Sulfonamide Derivatives : Conversion of the sulfonyl chloride to sulfonamides (e.g., N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides) enhances herbicidal activity. For instance, ortho-substituted phenyl groups on the sulfonamide moiety improve ALS inhibition, mimicking sulfonylurea herbicides like chlorsulfuron .

Key Findings :

  • The sulfonyl chloride’s high reactivity makes it unsuitable for direct application but ideal for derivatization.
  • Ortho-substituted sulfonamides exhibit superior herbicidal activity due to enhanced ALS binding, mirroring sulfonylureas .

Biological Activity

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazole derivatives known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H3ClN4O2S\text{C}_5\text{H}_3\text{ClN}_4\text{O}_2\text{S}

This compound features a chloro substituent at the 5-position of the triazole ring and a sulfonyl chloride group that enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A notable case study involved testing derivatives against melanoma cells, where certain compounds exhibited over 50% growth inhibition (GI) at low concentrations (IC50 values ranging from 0.071 μM to 0.164 μM) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Activity Level
Compound AHeLa0.126Excellent
Compound BSMMC-77210.071Excellent
Compound CK5620.164Excellent
Compound DMCF-722.11Moderate

Antiviral Activity

In addition to anticancer properties, 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been investigated for their antiviral potential. A study indicated that hybrid derivatives could disrupt the RNA-dependent RNA polymerase (RdRP) interaction crucial for influenza virus replication . The molecular docking studies suggested effective binding within the PA C cavity of the virus.

Table 2: Antiviral Activity Against Influenza Virus

CompoundMechanism of ActionBinding Affinity
Compound EDisruption of RdRP interactionHigh

Antimicrobial Activity

The sulfonamide functional group present in these compounds is known for its low toxicity and strong antibacterial activity. Some derivatives have shown effectiveness against resistant strains of bacteria and protozoa . For example, certain compounds displayed IC50 values as low as 4.98 μM against Plasmodium falciparum.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring and sulfonamide group significantly influence biological activity. Electron-withdrawing groups like chlorine enhance anticancer potency compared to electron-donating groups. The presence of hydrophobic interactions and hydrogen bonds also plays a critical role in binding affinity and efficacy .

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Chlorine SubstitutionIncreased potency
Electron DonorsDecreased activity
Hydrophobic GroupsEnhanced binding affinity

Q & A

Q. What are the common synthetic routes for 5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Formation : Start with a triazolopyrimidine precursor, such as 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, synthesized via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions .

Sulfonylation : Introduce the sulfonylchloride group using chlorosulfonic acid or sulfuryl chloride (SO₂Cl₂). Reaction conditions (temperature, solvent) must be tightly controlled to avoid over-chlorination or decomposition .
Example: Reacting the triazolopyrimidine core with SO₂Cl₂ in anhydrous dichloromethane at 0–5°C yields the sulfonylchloride derivative.

  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate stability.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : The sulfonylchloride group exhibits distinct deshielding effects. For example, the sulfur-linked carbon typically appears at δ 125–135 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₅H₃ClN₄O₂S: calc. 232.96) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves regiochemical ambiguities. Planar triazolopyrimidine cores with Cl and SO₂Cl substituents show characteristic bond lengths (e.g., S–O ≈ 1.40–1.45 Å) .

Advanced Research Questions

Q. How can regioselectivity be optimized during sulfonylation reactions involving this compound?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., methyl or tert-butyl) at non-target positions to steer sulfonylation to the 2-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient pyrimidine rings .
  • Catalysis : Lewis acids like AlCl₃ can activate the sulfonylating agent, improving yield and selectivity .
  • Validation : Use NOE NMR or X-ray to confirm regiochemistry .

Q. What strategies mitigate hydrolysis of the sulfonylchloride group during storage or reactions?

  • Methodological Answer :
  • Storage : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) with molecular sieves .
  • Reaction Conditions : Avoid protic solvents (water, alcohols). Use Schlenk lines for moisture-sensitive steps .
  • Stabilizers : Add scavengers like triethylamine to neutralize trace HCl, which accelerates hydrolysis .

Q. How does the sulfonylchloride group influence bioactivity in derived compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The sulfonylchloride acts as a reactive handle for forming sulfonamides, which are critical in kinase inhibitors (e.g., HER2 antagonists) and herbicides (e.g., sulfonanilide derivatives) .
  • Mechanistic Studies : In vitro assays (e.g., enzyme inhibition) compare sulfonylchloride precursors with their sulfonamide derivatives. For example, replacing Cl with sulfonamide groups in triazolopyrimidines enhances microtubule disruption activity .

Q. How to resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (>98% purity) to rule out by-products (e.g., hydrolyzed sulfonic acids) that may skew bioassays .
  • Crystallographic Validation : Confirm molecular geometry, as planar vs. non-planar triazolopyrimidine cores alter binding affinity .
  • Comparative Studies : Replicate syntheses under standardized conditions to isolate variables (e.g., solvent, catalyst) affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride
Reactant of Route 2
5-Chloro-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Sulfonylchloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.